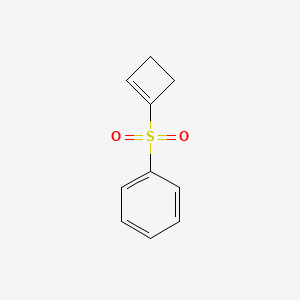![molecular formula C35H24N2O B14270231 2,3,8,8-Tetraphenyl-8H-pyrano[3,2-F]quinoxaline CAS No. 152365-45-2](/img/structure/B14270231.png)
2,3,8,8-Tetraphenyl-8H-pyrano[3,2-F]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,8,8-Tetraphenyl-8H-pyrano[3,2-F]quinoxaline is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyranoquinoxalines, which are characterized by a fused ring system combining pyran and quinoxaline moieties. The presence of four phenyl groups attached to the core structure enhances its stability and reactivity, making it a subject of interest in synthetic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,8,8-Tetraphenyl-8H-pyrano[3,2-F]quinoxaline typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 2,3-diaminophenazine with benzaldehyde derivatives under acidic conditions to form the quinoxaline core. This is followed by cyclization with appropriate reagents to introduce the pyran ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing reaction time, and minimizing by-products. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,8,8-Tetraphenyl-8H-pyrano[3,2-F]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with altered electronic properties.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinoxaline ring to its dihydro form, affecting its reactivity and stability.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Applications De Recherche Scientifique
2,3,8,8-Tetraphenyl-8H-pyrano[3,2-F]quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including anticancer, antibacterial, and antifungal properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their efficacy and safety in preclinical and clinical trials.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mécanisme D'action
The mechanism by which 2,3,8,8-Tetraphenyl-8H-pyrano[3,2-F]quinoxaline exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and DNA, influencing their activity and function. For example, it may inhibit enzyme activity by binding to the active site or alter gene expression by interacting with DNA.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. By affecting these pathways, the compound can exert anticancer, anti-inflammatory, and antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrano[3,2-c]quinolones: These compounds share a similar fused ring system but differ in the position and nature of substituents. They exhibit a range of biological activities, including anticancer and antimicrobial properties.
Furo[3,2-c]quinolones: Another class of fused ring compounds with significant biological and pharmacological activities. They are known for their antimicrobial and antimalarial properties.
Uniqueness
2,3,8,8-Tetraphenyl-8H-pyrano[3,2-F]quinoxaline stands out due to its specific structural features, such as the presence of four phenyl groups and the unique arrangement of the pyran and quinoxaline rings
Propriétés
Numéro CAS |
152365-45-2 |
|---|---|
Formule moléculaire |
C35H24N2O |
Poids moléculaire |
488.6 g/mol |
Nom IUPAC |
2,3,8,8-tetraphenylpyrano[3,2-f]quinoxaline |
InChI |
InChI=1S/C35H24N2O/c1-5-13-25(14-6-1)32-33(26-15-7-2-8-16-26)37-34-29-23-24-35(27-17-9-3-10-18-27,28-19-11-4-12-20-28)38-31(29)22-21-30(34)36-32/h1-24H |
Clé InChI |
VQUOERZQRSDYKA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C4=C(C=C3)OC(C=C4)(C5=CC=CC=C5)C6=CC=CC=C6)N=C2C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


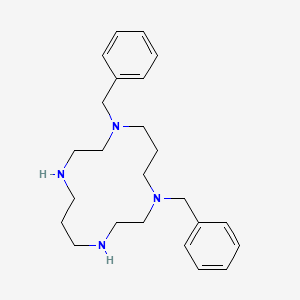

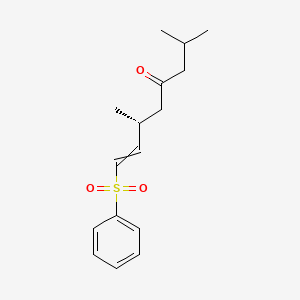
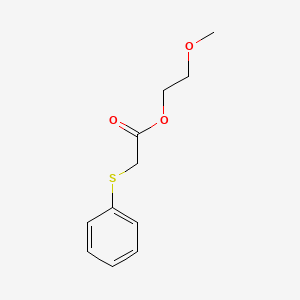

![N,N-Bis{2-[3-(decyloxy)-2-hydroxypropoxy]ethyl}acetamide](/img/structure/B14270183.png)
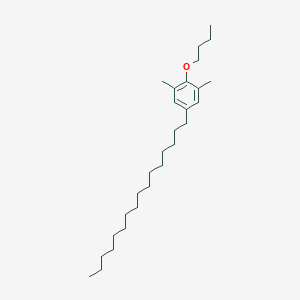
![8-[(Oxan-2-yl)oxy]-1-(oxiran-2-yl)nonan-4-one](/img/structure/B14270194.png)
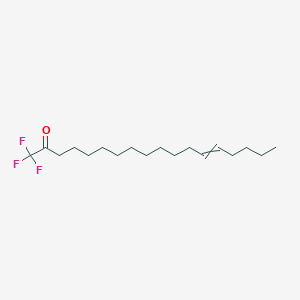
methyl carbonate](/img/structure/B14270203.png)
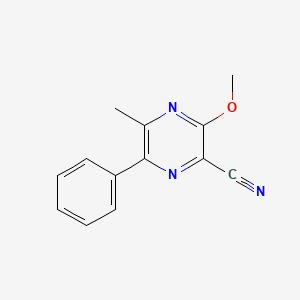
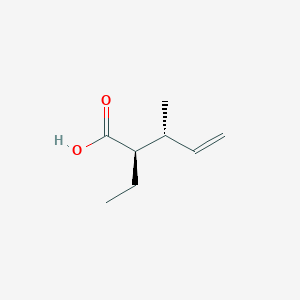
![4-[Tris(trimethylsilyl)methyl]benzoyl azide](/img/structure/B14270230.png)
